Fmoc-Cys(Fmoc)(Fmoc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Cys(Fmoc)(Fmoc)-OH is a derivative of cysteine, an amino acid, where the thiol group of cysteine is protected by three fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to protect the thiol group during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Fmoc)(Fmoc)-OH typically involves the protection of the cysteine thiol group with Fmoc groups. The process begins with the attachment of the first Fmoc group to the cysteine molecule. This is followed by the sequential addition of the second and third Fmoc groups. The reaction conditions often involve the use of coupling reagents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is automated to ensure consistency and efficiency. The use of automated peptide synthesizers allows for the precise control of reaction conditions, leading to high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Cys(Fmoc)(Fmoc)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc groups can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation with other amino acids, facilitated by coupling reagents.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc groups.
Coupling: Reagents such as DIC and HOBt are used to facilitate peptide bond formation.
Major Products Formed
The major products formed from these reactions include peptides with protected or deprotected cysteine residues, depending on the reaction conditions used .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Cys(Fmoc)(Fmoc)-OH is used in the synthesis of complex peptides and proteins. Its ability to protect the thiol group during synthesis makes it valuable in the preparation of cysteine-rich peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and the role of cysteine residues in protein function. It is also used in the development of peptide-based drugs .
Medicine
In medicine, this compound is used in the synthesis of therapeutic peptides. These peptides have applications in treating various diseases, including cancer and infectious diseases .
Industry
In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its use in automated peptide synthesizers ensures high yields and purity of the final products .
Mechanism of Action
The mechanism of action of Fmoc-Cys(Fmoc)(Fmoc)-OH involves the protection of the cysteine thiol group during peptide synthesis. The Fmoc groups prevent unwanted reactions at the thiol site, allowing for the selective formation of peptide bonds. The deprotection of the Fmoc groups is achieved under basic conditions, revealing the free thiol group for further reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Fmoc-Cys(Acm)-OH: A cysteine derivative with an acetamidomethyl protecting group.
Uniqueness
Fmoc-Cys(Fmoc)(Fmoc)-OH is unique due to its triple Fmoc protection, which provides enhanced stability during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides where multiple protecting groups are required .
Properties
CAS No. |
339048-97-4 |
---|---|
Molecular Formula |
C33H27NO6S |
Molecular Weight |
565.6 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(9H-fluoren-9-ylmethoxycarbonylsulfanyl)propanoic acid |
InChI |
InChI=1S/C33H27NO6S/c35-31(36)30(34-32(37)39-17-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)19-41-33(38)40-18-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,37)(H,35,36)/t30-/m0/s1 |
InChI Key |
VWFGTABFLJAFCN-PMERELPUSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.